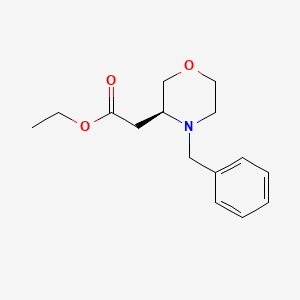

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate

Descripción general

Descripción

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a chiral compound with a molecular formula of C15H21NO3 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.

Introduction of the Ethyl Ester Group: The ethyl ester group is introduced by reacting the morpholine derivative with ethyl bromoacetate in the presence of a base such as sodium hydride.

Chiral Resolution: The final step involves the chiral resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzyl ketone or carboxylic acid derivatives.

Reduction: Benzyl alcohol or morpholine derivatives.

Substitution: Various substituted morpholine or benzyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that morpholine derivatives, including (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate, exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results against resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication.

Protein Degradation

This compound is categorized as a protein degrader building block, which suggests its application in targeted protein degradation strategies. These strategies are gaining traction in drug discovery as they offer a novel approach to modulating protein levels in cells, potentially leading to therapeutic benefits in diseases where specific proteins are implicated .

Antifungal Properties

Similar morpholine derivatives have been noted for their antifungal activity against species such as Candida albicans. The presence of the morpholine ring enhances the compound's ability to penetrate fungal cell walls, making it a candidate for further investigation in antifungal therapies .

Case Study 1: Antibacterial Efficacy

A study focusing on a series of morpholine derivatives reported that modifications similar to those found in this compound led to significant antibacterial activity. The study highlighted that specific substitutions on the morpholine ring could enhance solubility and bioactivity against Gram-negative bacteria .

Case Study 2: Protein Degradation Mechanism

Another research effort investigated the role of compounds like this compound in targeted protein degradation. The findings suggested that these compounds could effectively recruit E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins involved in various diseases .

Comparative Analysis of Morpholine Derivatives

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity | Notes |

|---|---|---|---|---|

| This compound | Structure | Moderate | Promising | Protein degrader |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole | Structure | High | Moderate | Effective against resistant strains |

| Morpholine-based antifungals | Structure | Low | High | Targeting fungal infections |

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (S)-2-(4-benzylmorpholin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

(S)-(4-Benzyl-Morpholin-3-Yl)-Acetic Acid Methyl Ester: Similar structure but with a methyl ester group and an acetic acid moiety.

Uniqueness

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications where specific stereochemistry is crucial .

Actividad Biológica

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a morpholine ring, which is known for its role in various pharmacological activities. The presence of the benzyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing morpholine structures often act as inhibitors of specific enzymes. For instance, morpholine derivatives have been studied for their ability to inhibit bacterial gyrase and topoisomerase, which are crucial for bacterial DNA replication and repair .

- Antimicrobial Activity : Some studies suggest that morpholine derivatives exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The effectiveness of this compound in this regard remains to be fully elucidated but shows promise based on related compounds .

- Neuropharmacological Effects : Morpholine derivatives have also been investigated for their potential neuropharmacological effects. The benzyl substitution may enhance interactions with neurotransmitter receptors, potentially contributing to anxiolytic or antidepressant effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity Type | Compound | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | This compound | TBD | Potential activity against ESKAPE pathogens |

| Enzyme Inhibition | Morpholine derivatives | TBD | Inhibitory effects on gyrase and topoisomerase |

| Neuropharmacological | Related morpholine compounds | TBD | Possible anxiolytic effects |

Case Studies

- Antimicrobial Screening : A study investigating various morpholine derivatives found that certain structural modifications led to enhanced antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa. These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

- Neuropharmacological Research : Research into morpholino compounds has indicated potential benefits in treating neurological disorders. For example, derivatives have shown promise in modulating serotonin receptors, which could lead to new treatments for anxiety and depression.

Research Findings

Recent studies have highlighted the importance of optimizing the pharmacokinetic properties of morpholine derivatives to enhance their efficacy and safety profiles. For instance, modifications that improve solubility while maintaining biological activity are crucial for developing effective therapeutics .

Additionally, ongoing research is focused on understanding the structure-activity relationships (SAR) within this class of compounds to identify optimal candidates for clinical use.

Propiedades

IUPAC Name |

ethyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(17)10-14-12-18-9-8-16(14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSNILZTWDJCKF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.